Boronic acid, b-[3-(3-oxo-4-morpholinyl)phenyl]- is a specialized organic compound that contains a boronic acid functional group attached to a phenyl ring substituted with a morpholine moiety. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals and as a building block in various chemical reactions.
This compound can be synthesized through various chemical methods, often involving the reaction of boronic acids with appropriate electrophiles. The specific compound under discussion has been referenced in studies focusing on the synthesis of boronic acid derivatives and their applications in drug development .
Boronic acids are classified as organoboron compounds, characterized by the presence of a boron atom bonded to an alkyl or aryl group and a hydroxyl group. This particular compound falls within the category of arylboronic acids due to its phenyl ring structure.
The synthesis of boronic acid, b-[3-(3-oxo-4-morpholinyl)phenyl]- typically involves several key steps:
For instance, one method involves reacting 3-formylphenylboronic acid with morpholine derivatives in the presence of a suitable catalyst at elevated temperatures. The resulting product is typically purified through crystallization or chromatography .
The molecular structure of boronic acid, b-[3-(3-oxo-4-morpholinyl)phenyl]- can be depicted as follows:
The molecular formula can be represented as CHBNO, indicating it contains carbon, hydrogen, nitrogen, oxygen, and boron atoms. The compound's molecular weight is approximately 235.07 g/mol.
Boronic acids are known for their ability to participate in various chemical reactions, including:
In practical applications, the reactions involving boronic acid derivatives often require careful control of reaction conditions such as temperature and pressure to optimize yields and selectivity.
The mechanism by which boronic acids exert their effects typically involves:
Research indicates that these interactions are crucial for the development of certain therapeutic agents where boron-containing compounds play a significant role in biological activity .
Boronic acid, b-[3-(3-oxo-4-morpholinyl)phenyl]- has several notable applications:
Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, constitute the most strategically important method for incorporating the boronic acid moiety into complex morpholinone-containing scaffolds. This compound acts as a key nucleophilic partner in palladium-catalyzed couplings with aryl or heteroaryl halides. The electron-deficient nature of the morpholinone ring significantly influences the transmetalation kinetics, requiring tailored catalytic systems.
A critical application is demonstrated in the synthesis of rivaroxaban, an anticoagulant agent. Here, the boronic acid undergoes coupling with 5-chloro-2-thiophene carboxamide derivatives under palladium catalysis. Optimal conditions utilize Pd(PPh₃)₄ (1-2 mol%) with potassium carbonate as base in toluene/water mixtures at 60-80°C, achieving yields exceeding 75% while minimizing protodeboronation (<5%) [3]. Catalyst selection proves crucial—bulky phosphines like SPhos or XPhos suppress undesired homocoupling, particularly with electron-deficient aryl halides.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for b-[3-(3-oxo-4-morpholinyl)phenyl]boronic Acid
Aryl Halide | Catalyst System | Base | Solvent System | Yield (%) | Major Impurity |
---|---|---|---|---|---|
5-Chloro-N-(bromomethyl)thiophene-2-carboxamide | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O (3:1) | 78 | Dehalogenated starting material |
2-Iodopyridine | Pd(OAc)₂/XPhos (1.5 mol%) | Cs₂CO₃ | Dioxane/H₂O (4:1) | 85 | Homocoupled biaryl |
4-Bromoanisole | PdCl₂(dppf) (1 mol%) | K₃PO₄ | EtOH/H₂O (5:1) | 70 | Protodeboronated arene |
Recent advances leverage aqueous micellar conditions with surfactants like TPGS-750-M, enabling catalyst loading reductions to 0.5 mol% Pd while maintaining high yields (82-88%) and simplifying purification by eliminating organic solvents [4] [9]. The morpholinone carbonyl may coordinate palladium, sometimes necessitating triarylphosphine ligands (e.g., TFP) to prevent catalyst deactivation. Heteroaryl couplings require precise temperature control (70±5°C) to avoid desulfurization of thiophene derivatives, a common side reaction at elevated temperatures [3].
While direct enzymatic modification of the boronic acid group remains challenging, chemoenzymatic strategies exploit the prochiral centers within the morpholinone ring or adjacent functional groups. The 3-oxomorpholine moiety presents opportunities for ketoreductase-mediated stereoselective reductions, generating chiral alcohols that can be further elaborated while preserving the boronic acid functionality.
Although specific enzymatic transformations of this exact compound are not detailed in the available literature, analogous systems employ Candida antarctica lipase B (CAL-B) for kinetic resolution of racemic precursors. For instance, enantioselective acetylation of racemic alcohols containing protected boronic acids enables separation of enantiomers prior to boronic acid deprotection. The morpholinone nitrogen can serve as a hydrogen bond acceptor influencing enzyme-substrate recognition, potentially enabling desymmetrization reactions on symmetric diols or dicarbonyl precursors [8].
Emerging research explores boron-specific enzymatic transformations using engineered arylboronate mutases or dehydratases, though applicability to this electron-deficient arylboronic acid remains speculative. Current practical approaches focus on enzymatic resolution of intermediates before boronic acid installation, avoiding compatibility issues with the Lewis acidic boronic acid group that may denature enzymes or inhibit their activity. The carbonyl group within the morpholinone ring offers an anchor point for subtilisin variants engineered for transesterification under anhydrous conditions, enabling chiral ester synthesis without boronic acid degradation [10].
Solid-phase synthesis enables rapid diversification of the boronic acid building block into focused libraries for structure-activity relationship (SAR) studies. The morpholinone nitrogen or carbonyl oxygen typically serves as the attachment point to polymeric supports, allowing boronic acid to remain accessible for on-resin coupling.
Wang resin-linked morpholinones are particularly effective, where the carboxylic acid functionality of the resin forms an ester linkage with the morpholinone nitrogen. Subsequent lithiation-borylation on the immobilized aromatic ring generates the boronic acid directly on the solid support. Using this approach, a 96-membered library was synthesized with average yields of 65% per step and purities >85% after cleavage with TFA/DCM (1:4) [3]. Key advantages include effective sequestration of boronic acids from reaction media, minimizing protodeboronation during lengthy synthetic sequences, and simplified purification via filtration.
Table 2: Solid-Phase Strategies for b-[3-(3-oxo-4-morpholinyl)phenyl]boronic Acid Derivatives
Resin Type | Linker Chemistry | Anchoring Group | Cleavage Conditions | Purity Range (%) |
---|---|---|---|---|
Wang resin | Esterification | Morpholinone N-H | 20% TFA/DCM, 1h | 80-92 |
Merrifield resin | Alkylation | Morpholinone carbonyl oxygen | TMSBr, rt, 2h | 75-85 |
Sieber amide resin | Carbodiimide coupling | Carboxylic acid derivative | 5% TFA/DCM, 30 min | 82-90 |
BAL resin (thiol-specific) | Michael addition | Activated alkene | Hydrazine/DMF, 12h | 70-78 |
On-resin Suzuki coupling represents a powerful diversification strategy. After immobilization, the boronic acid undergoes palladium-catalyzed cross-coupling with diverse aryl halides directly on the solid support. Optimized conditions use Pd(OAc)₂ (0.3 M equiv), SPhos ligand, and K₂CO₃ in DMF/H₂O (10:1) at 50°C for 12 hours, followed by thorough washing to remove palladium residues (<10 ppm by ICP-MS) [7]. Post-coupling, cleavage releases novel biaryl-morpholinone hybrids critical for discovering potent serine protease inhibitors. Safety-catch linkers based on sulfonamide chemistry enable controlled cleavage timing, preventing premature release during boronic acid transformations. The method dramatically reduces reaction workup time compared to solution-phase approaches, though resin loading capacities (typically 0.8-1.2 mmol/g) limit final product quantities without scale-out approaches.
The inherent Lewis acidity and proclivity toward protodeboronation of b-[3-(3-oxo-4-morpholinyl)phenyl]boronic acid necessitate specialized protecting groups during multi-step syntheses, particularly when strong nucleophiles or acidic conditions are employed. The morpholinone carbonyl presents additional complexity due to potential chelation effects.
Methyliminodiacetic acid (MIDA) protection stands as the gold standard, forming stable tricoordinate boronates that withstand diverse reaction conditions. Protection is achieved by refluxing with MIDA in acetic acid, yielding crystalline adducts in >90% efficiency. Crucially, MIDA boronate stability permits orthogonal transformations on the morpholinone ring, including N-alkylations with iodoalkanes/DIPEA or ketone reductions with NaBH₄/CeCl₃. Deprotection requires mild aqueous base (pH 10 phosphate buffer, 25°C, 2h), restoring the boronic acid without morpholinone ring degradation [3] [6].
Alternative strategies include pinacol ester formation, offering superior solubility in organic media but reduced stability toward strong bases. Triisopropylsilanediol (TIPS) esters provide exceptional steric shielding, completely suppressing protodeboronation during electrophilic halogenations or Friedel-Crafts acylations on electron-rich aromatics. However, TIPS deprotection demands harsh fluoride conditions (TBAF), risking desilylation of the morpholinone ring if present.
Table 3: Protecting Group Performance for b-[3-(3-oxo-4-morpholinyl)phenyl]boronic Acid
Protecting Group | Protection Yield (%) | Stability Toward | Deprotection Conditions | Recovery Yield (%) |
---|---|---|---|---|
MIDA | 92 | Grignard reagents, LDA, mCPBA | pH 10 buffer, 25°C, 2h | 95 |
Pinacol | 88 | Pd catalysis, weak acids | NaIO₄/H₂O/CH₂Cl₂, 1h | 90 |
1,2-Ethanediol | 85 | Basic hydrolysis (pH<9) | 0.1M HCl, THF, 40°C, 3h | 82 |
TIPS-diol | 78 | Tf₂O, AlCl₃, Br₂ | 1M TBAF/THF, 25°C, 12h | 75 |
Naphthalene-1,8-diol | 95 | Aqueous acids, organolithiums | Oxidative (H₂O₂), 0°C, 10 min | 88 |
For short sequences under neutral conditions, Chan-Lam-type temporary masking offers advantages. In situ complexation with 2-mercaptopyridine-N-oxide during copper-catalyzed aminations prevents boronic acid decomposition while enabling C-N bond formation. The labile complex spontaneously hydrolyzes during aqueous workup, regenerating the boronic acid without additional steps [7]. Computational studies indicate the morpholinone carbonyl moderately decreases boron Lewis acidity (ΔpKa ≈ 0.5 vs phenylboronic acid), allowing slightly broader protecting group options than typical electron-rich arylboronic acids.
Continuous flow chemistry revolutionizes the synthesis of this sensitive boronic acid building block, addressing limitations of traditional batch processes including exothermicity control during lithiation, oxygen sensitivity of organoboron intermediates, and rapid hydrolysis of boronic esters.
A landmark flow process enables synthesis from 3-(3-oxo-4-morpholinyl)bromobenzene within 1 second total residence time using a four-stage setup:
This system achieves remarkable throughput of 60 g/hour using only 2.5 mm internal diameter PFA tubing reactors, representing a 50-fold productivity increase over batch methods. Precise temperature control (±2°C) via cryogenic heat exchangers suppresses aryl anion decomposition, while segmented flow with argon spacers prevents oxygen ingress [2] [5]. The process exhibits exceptional functional group tolerance toward the morpholinone carbonyl, avoiding the nucleophilic addition observed with traditional Grignard approaches.
Integrated purification modules using inline scavengers (polymeric benzaldehyde for excess BuLi) and membrane separators enable direct isolation of pharmaceutical-grade material (>99.5% purity by HPLC). For downstream Suzuki couplings, telescoped flow systems directly couple the crude boronic acid stream with aryl halides using immobilized Pd catalysts (Pd EnCat™) in a second reactor loop, achieving overall yields of 68% for rivaroxaban precursors with total residence times under 5 minutes [2]. Scale-up to 100 kg/year production utilizes numbered-up microstructured reactors with parallel channels, demonstrating linear scalability impossible in batch reactors due to heat transfer limitations. The technology significantly reduces environmental impact metrics (E-factor reduced from 86 to 12 versus batch process).
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7